

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1297132

[Get Quote](#)

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**, a substituted pyrazole carboxylic acid of interest to researchers and professionals in drug discovery and development. While a specific CAS number for this compound is not readily available in public databases, this document outlines a viable synthetic route, provides representative analytical data based on analogous structures, and discusses its potential applications in medicinal chemistry. The guide also includes detailed experimental protocols and schematic diagrams to facilitate its synthesis and further investigation.

Introduction

Pyrazole carboxylic acids are a well-established class of heterocyclic compounds with significant therapeutic potential.^{[1][2][3]} The pyrazole scaffold is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.^{[1][4]} The carboxylic acid moiety provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide focuses on the 5-methyl-1-propyl substituted derivative, providing a foundational understanding for its synthesis and potential utility.

Chemical Properties and Data

While specific experimental data for **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid** is not extensively reported, the following table summarizes expected and representative data based on closely related analogs.

Property	Representative Value	Notes
Molecular Formula	C8H12N2O2	
Molecular Weight	168.19 g/mol	
Appearance	White to off-white solid	Based on similar pyrazole carboxylic acids.
Melting Point	160-180 °C (estimated)	Varies depending on purity.
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water.	Typical for this class of compounds.
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 12.5 (s, 1H, COOH), 7.8 (s, 1H, pyrazole-H), 4.0 (t, 2H, N-CH ₂), 2.4 (s, 3H, CH ₃), 1.7 (m, 2H, CH ₂), 0.9 (t, 3H, CH ₃)	Predicted chemical shifts. Actual values may vary.
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): 165 (C=O), 145 (C), 138 (C), 115 (CH), 50 (N-CH ₂), 22 (CH ₂), 11 (CH ₃), 10 (CH ₃)	Predicted chemical shifts. Actual values may vary.
IR (KBr, cm ⁻¹)	~3000 (O-H), ~1700 (C=O), ~1550 (C=N), ~1450 (C-H)	Characteristic vibrational frequencies.

Synthesis and Experimental Protocols

The synthesis of **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid** can be achieved through a multi-step process, beginning with the condensation of a β -ketoester with propylhydrazine, followed by hydrolysis of the resulting ester.

Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate

Materials:

- Ethyl 2-cyano-3-oxobutanoate
- Propylhydrazine
- Ethanol
- Acetic acid (catalyst)

Procedure:

- To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add propylhydrazine (1 equivalent).
- Add a catalytic amount of acetic acid to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.

Hydrolysis to 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Materials:

- Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
- Sodium hydroxide (NaOH)

- Ethanol
- Water
- Hydrochloric acid (HCl)

Procedure:

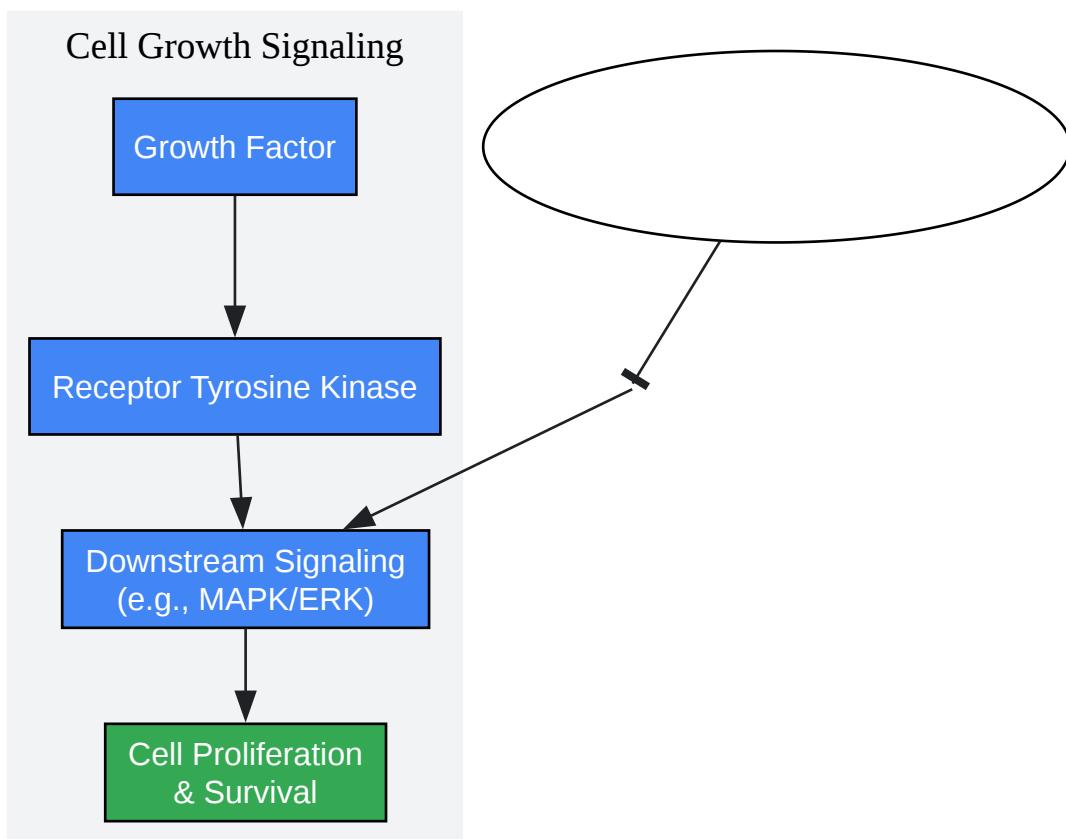
- Dissolve ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
- Add an excess of sodium hydroxide (2-3 equivalents).
- Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
- The product, **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

Potential Applications in Drug Discovery

Pyrazole carboxylic acid derivatives are recognized for their broad spectrum of pharmacological activities.^{[2][3]} This structural motif is a privileged scaffold in medicinal chemistry.

- Anti-inflammatory and Analgesic Agents: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory drugs.^[1] The title compound could be explored for similar activities.

- Anticancer Agents: The pyrazole nucleus is present in several anticancer agents.[1] Further derivatization of the carboxylic acid group could lead to the discovery of novel compounds with antiproliferative properties.
- Antimicrobial and Antifungal Agents: Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal activities.[5]


Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the general synthesis workflow and a hypothetical signaling pathway where a pyrazole derivative might act as an inhibitor.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a cell signaling pathway by a pyrazole compound.

Conclusion

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational framework for its synthesis and characterization, encouraging further research into its biological activities and potential as a lead compound in drug discovery programs. The versatility of the pyrazole core, combined with the reactivity of the carboxylic acid group, offers numerous avenues for the development of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297132#5-methyl-1-propyl-1h-pyrazole-4-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com